Pirotinib
描述
属性
IUPAC 名称 |
none |
|---|---|
SMILES |
none |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
KBP-5209; KBP 5209; KBP5209; Pirotinib |
产品来源 |
United States |
Molecular Mechanisms of Action
Irreversible Pan-ErbB Receptor Tyrosine Kinase Inhibition
Pirotinib functions as an irreversible pan-ErbB inhibitor, targeting multiple members of the ErbB family. nih.govcancernetwork.comnih.govfrontiersin.org This irreversible binding characteristic is a key feature of its mechanism, contributing to sustained inhibition of receptor activity. dovepress.comnih.govnih.gov
Specificity of Covalent Binding to HER1 (EGFR), HER2 (ErbB2), and HER4 (ErbB4) Kinase Domains
This compound selectively and irreversibly binds to the intracellular kinase domains of HER1, HER2, and HER4. mycancergenome.orgcancer.govnih.gov This covalent binding interaction is crucial for its inhibitory activity against these specific receptors. nih.govnih.gov
Analysis of the Covalent Interaction with ATP Binding Sites
The irreversible binding of this compound occurs at the ATP-binding sites within the intracellular kinase domains of HER1, HER2, and HER4. dovepress.comnih.govnih.govdovepress.com By occupying this site, this compound prevents the binding of ATP, which is necessary for the phosphorylation and activation of the receptors. nih.govsmolecule.com This covalent interaction at the ATP-binding cleft effectively blocks the catalytic activity of the kinases. smolecule.comnih.gov
Disruption of HER Family Receptor Dimerization and Autophosphorylation
This compound's binding to the kinase domains prevents the formation of HER family homo- and heterodimers. nih.govnih.govdovepress.com Dimerization is a critical step for the activation of ErbB receptors, leading to their subsequent autophosphorylation. wikipedia.orgnih.govembopress.org By inhibiting dimerization and consequently autophosphorylation, this compound effectively blocks the initiation of downstream signaling cascades. nih.govnih.govdovepress.com Autophosphorylation, the process where a kinase phosphorylates itself or another kinase of the same type within a dimer, is essential for the full activation and downstream signaling of receptor tyrosine kinases like the ErbB family. wikipedia.org
Modulation of Downstream Oncogenic Signaling Pathways
The inhibition of ErbB receptors by this compound leads to the disruption of several key downstream signaling pathways involved in cell proliferation, survival, and growth. dovepress.comnih.govnih.gov
Inhibition of RAS/RAF/MEK/MAPK Pathway Activation
This compound blocks the activation of the RAS/RAF/MEK/MAPK signaling pathway. mycancergenome.orgdovepress.comnih.gov This pathway is a major downstream effector of ErbB signaling and plays a critical role in cell growth and proliferation. nih.govtargetmol.comoncotarget.comnih.govfrontiersin.org By inhibiting the upstream ErbB receptors, this compound prevents the cascade of phosphorylation events that activate proteins in the RAS/MAPK pathway. mycancergenome.orgdovepress.comnih.gov
Cellular and Biochemical Consequences of this compound-Mediated Kinase Inhibition
The irreversible inhibition of EGFR, HER2, and HER4 by this compound leads to significant cellular and biochemical consequences, particularly in cancer cells that are dependent on these pathways for growth and survival mycancergenome.orgcancer.govnih.gov.
Impact on Cancer Cell Proliferation and Survival Mechanisms
Inhibition of the ErbB family receptors by this compound disrupts downstream signaling pathways crucial for cell proliferation and survival. Key pathways affected include the RAS/RAF/MEK/MAPK and PI3K/AKT signaling cascades nih.govnih.gov. The activation of these pathways, particularly the PI3K/AKT pathway, is known to enhance proliferation, survival, and suppress apoptosis in cancer cells nih.gov. By blocking the activation of these pathways, this compound effectively inhibits tumor cell cycle progression, notably restricting it in the G1 phase nih.gov.
Studies have demonstrated that this compound inhibits the proliferation of HER2-positive breast cancer cells, including those with primary resistance to trastuzumab nih.gov. For instance, in trastuzumab-resistant HCC1569 and HCC1954 cell lines, this compound significantly inhibited proliferation, whereas trastuzumab did not nih.gov. The HCC1954 cell line, which harbors a PI3K mutation, exhibits continuous activation of downstream AKT, and this compound was shown to inhibit cell growth and HER2 downstream pathways in these cells nih.gov.
Preclinical studies in gastric adenocarcinoma patient-derived xenograft (PDX) models have also shown strong anti-tumor efficacy, indicated by significant tumor growth inhibition (TGI) csco.ac.cn. Among 11 tested PDX models, strong efficacy was observed in 3 models with 76.3% to 80.3% TGI, and approximately 50% TGI was seen in another 5 models csco.ac.cn.
The following table summarizes some reported efficacy data:
| Study Type | Patient Population | ORR | DCR | Median PFS (months) |
| Meta-analysis nih.gov | HER2-positive metastatic breast cancer | 49% | N/A | 8.2 (6.8, 9.5 CI) |
| Real-world Study dovepress.com | HER2-positive advanced breast cancer | 40.35% | 83.92% | 10.0 |
Note: ORR = Objective Response Rate, DCR = Disease Control Rate, PFS = Progression-Free Survival, CI = Confidence Interval. Specific study details and patient populations may vary between the cited sources.
Induction of Apoptosis in Preclinical Cancer Cell Models
In addition to inhibiting proliferation, this compound has been shown to induce apoptosis, or programmed cell death, in preclinical cancer cell models mycancergenome.orgnih.govcore.ac.uk. Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells, and its dysregulation contributes to cancer development and resistance to therapy captortherapeutics.com.
By inhibiting the ErbB signaling pathways, which are often involved in pro-survival signaling, this compound can shift the balance towards pro-apoptotic signals nih.govcaptortherapeutics.com. While the precise mechanisms of apoptosis induction by this compound are still under investigation, the inhibition of key survival pathways like PI3K/AKT is known to play a role in promoting apoptosis nih.gov.
Preclinical Efficacy Studies and Model Systems
In Vitro Anti-tumor Activity
In vitro studies have assessed the direct inhibitory effects of pyrotinib (B611990) on the proliferation of various cancer cell lines.
Assessment in HER2-Positive Cancer Cell Lines
Pyrotinib has demonstrated effective inhibition of proliferation in HER2-overexpressing cell lines. aacrjournals.orgonclive.comfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov Studies have shown that pyrotinib can irreversibly inhibit multiple ErbB receptors, including HER2. onclive.comfrontiersin.orgfrontiersin.org In HER2-positive breast cancer cell lines such as SK-BR-3 and AU565, pyrotinib has shown significant efficacy in inhibiting cell proliferation, migration, and invasion. frontiersin.org Pyrotinib has also been found to downregulate HER2 protein levels and inhibit downstream signaling pathways like PI3K/AKT and RAS/MAPK in HER2-positive breast cancer cells. nih.gov Another study reported IC50 values for pyrotinib against the HER2-positive cell lines BT474 and SK-OV-3, which were 5.1 nM and 43 nM, respectively. invivochem.cn
| Cell Line | HER2 Status | IC50 (nM) |
| BT474 | HER2-Positive | 5.1 invivochem.cn |
| SK-OV-3 | HER2-Positive | 43 invivochem.cn |
Evaluation in EGFR-Mutant Non-Small Cell Lung Cancer Models
Pyrotinib is also known to inhibit EGFR. guidetopharmacology.orgfrontiersin.orgdovepress.comfrontiersin.orgnih.govelifesciences.orgelifesciences.orgfrontiersin.orgdovepress.comnih.govnih.govdovepress.comfrontiersin.orginvivochem.cn While much of the NSCLC data focuses on HER2 mutations, pyrotinib's inhibitory activity against EGFR suggests potential efficacy in EGFR-mutant models. An IC50 value of 13 nM for EGFR inhibition has been reported for pyrotinib. invivochem.cn
In Vivo Anti-tumor Efficacy in Animal Models
Preclinical in vivo studies using various animal models have further evaluated the anti-tumor efficacy of pyrotinib.
Xenograft Models, including Murine and Patient-Derived Xenografts (PDX)
Pyrotinib has shown effective anti-tumor activity in various xenograft models, including both murine cell line-derived xenografts and patient-derived xenografts (PDX). aacrjournals.orgonclive.comfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgnih.govcsco.ac.cnchampionsoncology.comgenoway.comnih.govmdpi.commdpi.com PDX models are considered highly translational for evaluating anticancer agents. championsoncology.com Studies have demonstrated that pyrotinib can effectively inhibit the proliferation of HER2-overexpressing cells in vivo. onclive.comfrontiersin.orgfrontiersin.orgnih.gov
Efficacy in HER2-Positive Breast Cancer Preclinical Models
In vivo studies using HER2-positive breast cancer xenograft models have provided evidence of pyrotinib's efficacy. In nude mice bearing SK-BR-3 and AU565 xenografts, pyrotinib treatment resulted in significant inhibition of tumor growth. frontiersin.org Pyrotinib has been shown to downregulate HER2 protein levels and related signaling pathways in these in vivo models. nih.gov Studies combining pyrotinib with other agents, such as adriamycin or T-DM1, have also shown synergistic anti-tumor effects in HER2-positive breast cancer xenograft models. frontiersin.orgnih.gov
Anti-tumor Effects in Gastric Adenocarcinoma Preclinical Models
Pyrotinib has demonstrated strong anti-tumor efficacy in preclinical models of gastric adenocarcinoma, particularly in PDX models. csco.ac.cnnih.gov In a study investigating 11 naive Asian patient-derived xenograft gastric adenocarcinoma models, pyrotinib demonstrated strong efficacy in a subset of these models. csco.ac.cn Strong tumor growth inhibition (TGI) ranging from 76.3% to 80.3% was observed in 3 out of 11 models. csco.ac.cn Approximately 50% TGI was seen in another 5 models. csco.ac.cn Another study using AVATAR mice (PDX models) from patients with different molecular features of gastric cancer showed that pyrotinib induced tumor regression in HER2-positive models (IHC 3+ and FISH +) with high TGI ranging from 108% to 116%. nih.gov Relatively strong anti-tumor effects (TGI = 94% and 76%) were also observed in models with moderate or low HER2 expression but varying EGFR expression. nih.gov
| Gastric Adenocarcinoma PDX Model | HER2 Expression (IHC/FISH) | EGFR Expression (IHC/FISH) | Tumor Growth Inhibition (TGI) |
| Model 1 | IHC 3+/FISH + | Not specified | 76.3% - 80.3% (in a subset of 3 models) csco.ac.cn |
| Model 2 | IHC 3+/FISH + | Not specified | 76.3% - 80.3% (in a subset of 3 models) csco.ac.cn |
| Model 3 | IHC 3+/FISH + | Not specified | 76.3% - 80.3% (in a subset of 3 models) csco.ac.cn |
| Models 4-8 | Not specified | Not specified | ~50% (in 5 models) csco.ac.cn |
| HER2-Positive AVATAR Models (5 models) | IHC 3+/FISH + | Not specified | 108% - 116% nih.gov |
| Case 156 AVATAR Model | IHC 2+/FISH– | IHC 2+/FISH– | 94% nih.gov |
| Case 141 AVATAR Model | IHC 1+/FISH– | IHC 3+/FISH+ | 76% nih.gov |
Combination Strategies in Preclinical Settings
Preclinical research has explored the efficacy of combining Pirotinib with other therapeutic agents to enhance anti-tumor activity. These investigations have focused on synergistic effects with conventional chemotherapeutics and the potential utility of this compound in specific molecular subtypes like HER2-low breast cancer.
Synergistic Anti-tumor Effects with Conventional Chemotherapeutic Agents
Preclinical experiments have indicated a synergistic anti-tumor effect when pyrotinib is combined with chemotherapy in certain breast cancer models. Specifically, studies in luminal/HER2-low breast cancer models characterized by IHC 2+/FISH-negative status have demonstrated this synergistic effect. nih.govnih.gov However, this synergy was not observed in luminal/HER2-low breast cancer cells or patient-derived xenograft (PDX) models classified as IHC 1+. nih.gov The rationale for combining targeted therapies like this compound with chemotherapy often involves mechanisms such as the upregulation of tumor cell surface antigens, induction of cell cycle arrest, and inhibition of DNA repair pathways, which can collectively enhance the cytotoxic effects on cancer cells. biochempeg.com
Investigation of this compound in HER2-Low Breast Cancer Models
Investigations have specifically assessed the activity of this compound in HER2-low breast cancer models, defined by an immunohistochemistry (IHC) score of 1+ or 2+ without gene amplification by in situ hybridization (ISH). nih.gove-crt.org Preclinical studies utilizing humanized breast cancer models and PDX models have shown that pyrotinib monotherapy exhibits pronounced anti-tumor efficacy in luminal/HER2-low (IHC 2+/FISH-negative) models. nih.gov Furthermore, the combination of pyrotinib with chemotherapy demonstrated a synergistic anti-tumor effect in these IHC 2+/FISH-negative models. nih.govnih.gov In contrast, neither pyrotinib alone nor in combination with chemotherapy showed substantial or synergistic anti-tumor effects in luminal/HER2-low (IHC 1+) breast cancer cells and PDX models. nih.gov These findings suggest a differential sensitivity to this compound-based therapies within the HER2-low spectrum, highlighting the importance of precise HER2 characterization.
Immunomodulatory Effects in Preclinical Models
Beyond its direct effects on cancer cells, preclinical studies have also investigated the impact of this compound on the tumor immune microenvironment.
Alterations in the Tumor Immune Microenvironment
Analysis of the immune microenvironment in humanized breast cancer models following pyrotinib treatment revealed alterations in immune cell infiltration. nih.gov The tumor immune microenvironment is a complex ecosystem involving various immune cells, including T cells and macrophages, which play significant roles in tumor progression and response to therapy. ijbs.commdpi.commdpi.comfrontiersin.org Modulating this environment can be a crucial aspect of cancer treatment.
Mechanisms of Acquired and Intrinsic Resistance to Pirotinib
General Mechanisms of Kinase Inhibitor Resistance
Resistance to kinase inhibitors (KIs) is a complex phenomenon arising from various cellular and molecular adaptations by cancer cells. These mechanisms can be broadly categorized. One major category involves modifications to the drug target itself, such as gene amplification or secondary mutations within the kinase domain that reduce the inhibitor's binding affinity or prevent it from effectively blocking kinase activity. nih.govresearchgate.netdovepress.com For instance, amplification of the target gene can lead to an increased abundance of the kinase, potentially overwhelming the drug concentration. nih.gov
Another significant category of resistance mechanisms involves the activation of alternative signaling pathways, often referred to as "bypass tracks." nih.gov These pathways can compensate for the inhibited kinase, allowing the cancer cell to maintain essential survival and proliferation signals. nih.govresearchgate.net This can occur through the upregulation of parallel pathways or the activation of downstream effectors. researchgate.net
Furthermore, factors extrinsic to the cancer cell, such as the tumor microenvironment, can also contribute to KI resistance. researchgate.net This includes influences from surrounding stromal cells, immune cells, and the extracellular matrix. Additionally, pharmacokinetic factors affecting drug availability at the tumor site can play a role in resistance. researchgate.net Drug efflux transporters can also pump inhibitors out of the cell, reducing their intracellular concentration and effectiveness. researchgate.net Lysosomal sequestration of drugs is a more recently identified mechanism of general drug resistance for various agents, including tyrosine kinase inhibitors. researchgate.net
Specific Mechanisms of Resistance to Pirotinib and HER2-Targeted Therapies
Resistance to this compound, as a HER2-targeted therapy, involves mechanisms specific to HER2 signaling and common strategies for evading targeted inhibition.
Activation of Bypass Signaling Pathways (e.g., PI3K/AKT/mTOR, Wnt/β-catenin, JAK/STAT, MET)
Activation of alternative signaling pathways is a key mechanism of resistance to HER2-targeted therapies, including this compound. The PI3K/AKT/mTOR pathway is frequently implicated. e-crt.orgjuniperpublishers.comvulcanchem.com This pathway plays a crucial role in regulating cell growth, survival, and metabolism. e-crt.orge3s-conferences.org Constitutive activation of the PI3K/AKT/mTOR pathway can bypass the need for HER2 signaling, allowing cancer cells to survive and proliferate despite HER2 inhibition. e-crt.org Dysregulation of this pathway is commonly associated with resistance to antineoplastic agents. wikipedia.org
Other bypass pathways that can contribute to resistance include the Wnt/β-catenin, JAK/STAT, and MET pathways. The Wnt pathway is involved in cell proliferation and survival, and its activation can provide alternative growth signals. probechem.comguidetopharmacology.org The JAK/STAT pathway is typically activated by cytokines and growth factors and can promote cell survival and proliferation. researchgate.net The MET receptor tyrosine kinase and its signaling pathway have also been shown to play a role in resistance to various targeted therapies. researchgate.net Activation of these pathways can occur through various mechanisms, including genetic alterations, changes in protein expression, or interactions with the tumor microenvironment.
Genetic Alterations Conferring Resistance (e.g., PIK3CA Mutations)
Genetic alterations are significant drivers of resistance to this compound and other HER2 inhibitors. Mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K-alpha, are among the most frequent genomic alterations in certain cancers, including HER2-positive breast cancer. e-crt.orgjuniperpublishers.comnih.gov Activating mutations in PIK3CA lead to constitutive activation of the PI3K/AKT/mTOR pathway, promoting cell proliferation and survival and contributing to resistance to HER2-targeted agents. e-crt.orgjuniperpublishers.com Studies have shown that HER2-positive breast cancers with activating mutations in PIK3CA are less likely to benefit from therapies combining HER2 inhibitors like this compound with other agents. nih.gov PIK3CA mutations are found in a significant percentage of patients with HER2-positive breast cancer, and their presence is associated with a lower pathologic complete response rate to neoadjuvant therapy including this compound and trastuzumab. e-crt.orgnih.gov Common PIK3CA mutations often involve exons 9 and 20. juniperpublishers.com
Other genetic alterations can also contribute to resistance, including mutations or amplifications in other genes within the bypass pathways or those affecting drug metabolism or transport.
Role of the Tumor Microenvironment in Mediating Resistance
The tumor microenvironment (TME) is a complex ecosystem that significantly influences cancer progression and therapeutic response. researchgate.net The TME can contribute to this compound resistance through various mechanisms. Components of the TME, such as stromal cells, cancer-associated fibroblasts, immune cells, and the extracellular matrix, can secrete growth factors and cytokines that activate bypass signaling pathways in cancer cells. researchgate.net These secreted factors can provide survival signals that circumvent the inhibition of HER2.
Furthermore, the TME can affect drug delivery and accumulation within the tumor. Alterations in the tumor vasculature or increased interstitial pressure can reduce the concentration of the drug reaching the cancer cells. The TME can also induce phenotypic changes in cancer cells, such as epithelial-mesenchymal transition (EMT), which can be associated with increased resistance to targeted therapies.
Strategies for Overcoming this compound Resistance in Preclinical Models
Addressing this compound resistance requires the development of strategies to counteract the identified mechanisms. Preclinical studies are essential for evaluating novel approaches before clinical translation.
Identification of Novel Molecular Targets for Rational Combination Therapies
A key strategy for overcoming this compound resistance is the identification of novel molecular targets that can be inhibited in combination with this compound to block compensatory survival pathways or resensitize cancer cells. researchgate.net Rational combination therapies aim to simultaneously target HER2 and the activated bypass pathways or other resistance mechanisms.
For instance, given the frequent involvement of the PI3K/AKT/mTOR pathway in resistance, combining this compound with inhibitors of components of this pathway, such as PI3K inhibitors or mTOR inhibitors, is a promising approach being explored in preclinical models. juniperpublishers.comnih.gov Preclinical studies have shown that inhibiting sustained mTOR activity can prevent or overcome resistance to PI3Kα inhibition. nih.gov
Similarly, if other bypass pathways like Wnt, JAK/STAT, or MET are found to be activated in resistant cells, combining this compound with inhibitors targeting these specific pathways could be effective. Identifying the specific resistance mechanisms present in a patient's tumor, potentially through molecular profiling, can help guide the selection of the most appropriate combination therapy. researchgate.net Preclinical research focuses on identifying the most effective drug combinations, optimal dosing schedules, and the underlying mechanisms of synergy to inform future clinical trials.
This compound, also known as Pyrotinib (B611990), is an irreversible pan-ErbB receptor tyrosine kinase inhibitor nih.gov. It has shown efficacy in the treatment of HER2-positive metastatic breast cancer, particularly in patients who have previously received trastuzumab and taxane (B156437) therapy plos.orgfrontiersin.org. While promising, the development of resistance, both acquired and intrinsic, is a significant challenge in the clinical use of tyrosine kinase inhibitors like this compound.
Resistance to targeted therapies like this compound can arise through various mechanisms, broadly categorized as intrinsic or acquired frontiersin.orgmdpi.comfrontiersin.org. Intrinsic resistance refers to a pre-existing property of the cancer cells that makes them less sensitive to the drug from the outset frontiersin.orgfrontiersin.org. Acquired resistance develops over time in response to drug exposure, often through genetic alterations or activation of alternative signaling pathways frontiersin.orgmdpi.comumn.edu.
In the context of tyrosine kinase inhibitors targeting the ErbB family, resistance mechanisms can be multifaceted. While specific detailed mechanisms for this compound resistance are an active area of research, general mechanisms of resistance to ErbB inhibitors and tyrosine kinase inhibitors provide insight. These can include secondary mutations in the target kinase, activation of bypass signaling pathways, or changes in drug pharmacokinetics or cellular transport frontiersin.orgmdpi.comfrontiersin.orgumn.edu.
Research in HER2-positive breast cancer has identified factors associated with resistance to therapies including tyrosine kinase inhibitors. For instance, in patients treated with this compound, factors such as the number of prior treatment lines, previous lapatinib (B449) treatment, and trastuzumab resistance have been identified as independent prognostic factors for progression-free survival . Preliminary data also suggest that mutations in genes like PIK3CA and TP53 in circulating tumor DNA may predict the efficacy of this compound nih.gov.
The PI3K/AKT pathway has been implicated in both intrinsic and acquired resistance to other tyrosine kinase inhibitors, such as pirtobrutinib (B8146385) in chronic lymphocytic leukemia nih.gov. Activation of this pathway, indicated by increased phosphorylation of AKT and S6, has been observed in resistant cell models nih.gov. Targeting the PI3K/AKT pathway has shown potential in overcoming this resistance in preclinical studies nih.gov. While this research pertains to a different inhibitor and cancer type, it highlights a common mechanism of resistance that could potentially be relevant to this compound.
Acquired resistance often involves genetic changes, such as mutations or the transfer of genetic elements, which can be detected using laboratory methods umn.edu. Intrinsic resistance, on the other hand, is an inherent characteristic of the cell and is not necessarily related to prior drug exposure frontiersin.orgfrontiersin.org. Mechanisms of intrinsic resistance can include a lack of affinity of the drug for its target, poor drug penetration into the cell, active drug efflux, or the presence of enzymes that inactivate the drug umn.edu.
Understanding these mechanisms is crucial for developing strategies to overcome or circumvent resistance and improve treatment outcomes.
Development of Next-Generation Inhibitors or Analogues
The development of next-generation inhibitors or analogues of tyrosine kinase inhibitors like this compound is driven by the need to overcome resistance and improve efficacy and selectivity nih.govmdpi.com. This process often involves structure-activity relationship (SAR) studies to understand how chemical structure relates to biological activity and to guide the design of new compounds with improved properties nih.govmdpi.comresearchgate.netresearchgate.net.
SAR studies utilize computational methods, such as 3D-QSAR methods like CoMFA and CoMSIA, to analyze the relationship between physicochemical descriptors and inhibitory activities researchgate.net. These methods can help identify key structural features necessary for potent binding to the target kinase and can inform modifications to enhance activity or overcome resistance mechanisms mdpi.comresearchgate.net. Molecular docking and dynamics simulations are also employed to study the binding interactions between inhibitors and their targets at an atomic level mdpi.comresearchgate.net.
The design of next-generation inhibitors can focus on several strategies:
Targeting alternative conformations of the kinase: Some resistance mutations may stabilize specific kinase conformations that the original inhibitor cannot effectively bind to. Next-generation inhibitors can be designed to target these alternative conformations.
Developing irreversible inhibitors with different binding sites: this compound is an irreversible inhibitor nih.gov, forming a covalent bond with its target. Next-generation inhibitors could explore different covalent binding sites or mechanisms to overcome resistance mutations that affect the original binding site.
Designing inhibitors that overcome efflux mechanisms: If drug efflux pumps contribute to resistance, new compounds can be designed to be less susceptible to transport by these pumps frontiersin.orgumn.edu.
Developing inhibitors that target bypass pathways: When resistance is mediated by the activation of alternative signaling pathways (e.g., PI3K/AKT), next-generation therapies could involve inhibitors targeting these pathways, potentially in combination with the original inhibitor nih.gov.
The field of drug discovery is increasingly leveraging advanced computational techniques, including deep learning and generative models, for the de novo design of novel molecules with desired properties, such as improved potency, selectivity, and pharmacokinetic profiles frontiersin.org. These models can generate a vast number of potential drug candidates, which are then evaluated based on various criteria, including predicted activity against resistant targets frontiersin.org.
While specific details on the development of direct analogues of this compound are not extensively detailed in the provided search results, the general principles of developing next-generation kinase inhibitors apply. For instance, research into next-generation CDK inhibitors, such as BLU-222 and PF-07220060, illustrates the ongoing efforts to develop more selective and potent inhibitors to overcome resistance and improve outcomes in cancer treatment blueprintmedicines.comonclive.com. These efforts often involve optimizing the structure-activity relationship and exploring novel chemical scaffolds nih.govmdpi.comonclive.com.
The development of next-generation therapies is an iterative process involving rational design based on resistance mechanisms, computational modeling, synthesis of new compounds, and rigorous preclinical and clinical testing.
Advanced Research Methodologies and Approaches for Pirotinib Studies
Biomarker Discovery and Validation in Preclinical Research
Biomarker discovery and validation are critical components of preclinical research for targeted therapies like Pirotinib. Biomarkers can help predict which patients are most likely to respond to treatment, identify mechanisms of resistance, and monitor therapeutic efficacy. mdpi.commdpi.comnih.gov
Identification of Predictive Biomarkers for this compound Response and Resistance
Identifying predictive biomarkers is essential for optimizing the clinical use of targeted therapies. mdpi.com These biomarkers can help determine the likelihood of a patient's response to specific treatments. mdpi.com Resistance mechanisms can emerge during therapy, and understanding these mechanisms through biomarker identification is crucial for developing strategies to overcome them. mdpi.comnih.gov
Preclinical studies involving this compound aim to identify factors that predict response or resistance. For instance, a preclinical study and phase 2 trial investigated neoadjuvant pyrotinib (B611990) (this compound) combined with chemotherapy in luminal/HER2-low breast cancer. nih.gov The preclinical experiments in this study indicated a synergistic anti-tumor effect of pyrotinib plus chemotherapy in luminal/HER2-low breast cancer models. nih.gov This suggests that the HER2-low status in this context might serve as a factor influencing the response to this compound-based therapy. While the provided information does not detail a comprehensive list of specific predictive or resistance biomarkers for this compound, the preclinical evaluation of its efficacy in defined cancer subtypes, like HER2-low breast cancer, represents a step towards identifying patient populations most likely to benefit. nih.gov General predictive biomarkers in cancer research include factors like PD-L1 expression, tumor mutational burden (TMB), and microsatellite instability (MSI), although their direct relevance to this compound requires specific investigation. mdpi.commdpi.comjpatholtm.org
Translational Research Concepts Applied to this compound
Translational research is a critical bridge that aims to translate basic scientific discoveries into practical applications for human health, including advancing academic inquiry. d-nb.infoleicabiosystems.comeatris.eu This involves moving findings from the laboratory bench to preclinical studies and, eventually, to clinical applications.
Utility of Patient-Derived Models (e.g., PDX, Organoids) in Understanding this compound Biology
Patient-derived models (PDMs), such as patient-derived xenografts (PDX) and patient-derived organoids (PDOs), play a significant role in translational research. cancer.govcancermodels.org These models are generated from patient tumor tissue and aim to recapitulate the heterogeneity and characteristics of the original tumors more closely than traditional cell lines. crownbio.comvhio.nethuborganoids.nl
PDX models involve implanting patient tumor tissue into immunocompromised mice, allowing the tumors to grow and maintain key histological and genetic features of the original patient tumor. cancer.govcrownbio.com PDOs are three-dimensional in vitro cultures derived from patient tissue or PDX models, which also retain many features of the original tumor architecture and cellular composition. crownbio.comvhio.nethuborganoids.nl
These models are valuable tools in preclinical research for evaluating the efficacy of potential therapies, identifying predictive biomarkers, and understanding mechanisms of response and resistance in a more patient-relevant context. cancer.govcrownbio.comvhio.nethuborganoids.nl The preclinical study investigating pyrotinib in luminal/HER2-low breast cancer models likely utilized such patient-derived models to assess the compound's anti-tumor effects and explore synergistic combinations. nih.gov The use of PDX and organoid models in this compound research allows for a more accurate assessment of its potential clinical activity and provides a platform for in-depth biological investigations relevant to human disease. cancer.govcrownbio.comvhio.nethuborganoids.nl
Bridging Preclinical Findings to Advance Academic Inquiry into this compound
Bridging preclinical findings to advance academic inquiry is a core aspect of translational research. d-nb.infoleicabiosystems.com Positive results from rigorous preclinical studies provide the scientific rationale for further investigation, including more advanced academic research and clinical trials. d-nb.infonih.gov
The preclinical study demonstrating a synergistic anti-tumor effect of pyrotinib plus chemotherapy in luminal/HER2-low breast cancer models serves as a direct example of this translational process. nih.gov These preclinical findings provided the basis for initiating a phase 2 clinical trial to further evaluate the efficacy and safety of this combination in patients. nih.gov
Successful translation requires robust preclinical data and a clear understanding of the underlying biology. d-nb.infonih.gov Preclinical research with this compound, utilizing advanced methodologies like pathway analysis, biomarker discovery, and patient-derived models, contributes to a deeper academic understanding of its mechanism of action, potential therapeutic applications, and factors influencing response. This knowledge, generated through preclinical inquiry, is then translated to inform the design of clinical studies and guide further academic research into optimizing this compound's use and exploring its potential in other contexts. d-nb.infoleicabiosystems.comeatris.eu
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Combinations and Sequential Regimens in Preclinical Studies
The potential for combining TKIs like pirotinib with other treatment modalities, such as surgery or radiotherapy, is also an area for future exploration to improve prognosis for specific patient groups, although some studies have not explicitly explored this combined strategy. nih.gov Additionally, research into combinations that address common resistance pathways, such as PI3K/AKT/mTOR, is ongoing for various TKIs, suggesting a potential avenue for this compound research as well. nih.gov Preclinical data can provide the rationale for novel combinations, identifying synergistic effects and potential pathways to target. nih.gov
Investigating this compound's Potential in Other Kinase-Driven Pathologies Beyond its Current Cancer Focus
Given this compound's mechanism as a pan-ErbB inhibitor targeting EGFR, HER2, and HER4, there is potential to investigate its efficacy in other cancers and diseases where these kinases play a significant role. While its primary focus has been on HER2-positive breast cancer and non-small cell lung carcinoma with specific EGFR mutations cancer.govpatsnap.commycancergenome.org, other kinase-driven pathologies could potentially benefit from this compound treatment. Kinase inhibitors, in general, are being explored for various immunological disorders and other cancers beyond their initial indications. nih.govdelveinsight.com For example, HER2 alterations are being investigated in metastatic colorectal cancer, and combinations including trastuzumab and pyrotinib (B611990) have shown preliminary activity in this setting, suggesting a potential expansion area. mdpi.com Further preclinical studies are needed to identify specific kinase-driven pathologies where this compound's inhibitory profile could be therapeutically relevant.
Development of Advanced Drug Delivery Systems for Enhanced Efficacy in Preclinical Models
Advanced drug delivery systems (DDS) are being explored to improve the efficacy and reduce the toxicity of various chemotherapeutics and targeted therapies, including kinase inhibitors. herabiolabs.comnih.govnih.gov For this compound, developing advanced DDS could potentially enhance its bioavailability, target specificity, and accumulation at tumor sites, including difficult-to-reach areas like brain metastases. frontiersin.orgmdpi.com Preclinical development of DDS, such as nanoparticle-based systems, aims to overcome limitations of traditional administration, such as poor solubility, limited tumor penetration, and off-target effects. herabiolabs.comnih.govmdpi.com While the provided search results discuss advanced DDS in a general context and for other drugs like paclitaxel, the principles and technologies, such as polymeric nanoparticles or lipid-based carriers, could be applied to this compound to optimize its delivery and therapeutic index in preclinical models. herabiolabs.comnih.govmdpi.com
Application of Systems Biology Approaches to Understand this compound's Network Pharmacology
Systems biology approaches, particularly network pharmacology, are increasingly used to understand the complex interactions between drugs and biological systems. frontiersin.orgjcancer.orgmdpi.com Applying these approaches to this compound can provide a more holistic understanding of its effects beyond its primary targets (EGFR, HER2, HER4). Network pharmacology integrates high-throughput data, computational modeling, and network analysis to identify the multiple targets a drug may interact with and the downstream pathways affected. frontiersin.orgjcancer.org This can help elucidate the full spectrum of this compound's activity, identify potential biomarkers for response or resistance, and suggest rational combination strategies by understanding how this compound modulates complex cellular networks. frontiersin.orgjcancer.orgamegroups.org This approach moves beyond the traditional "one drug, one target" paradigm to explore the polypharmacology of this compound and its effects on biological networks relevant to cancer and potentially other diseases. jcancer.orgnih.gov
Development of Novel Assays and Models for this compound Resistance Studies
Acquired resistance is a major challenge in targeted cancer therapies, including kinase inhibitors like this compound. nih.govnih.govmdpi.com Future research involves developing novel assays and preclinical models to better understand the mechanisms of this compound resistance and to identify strategies to overcome it. This includes developing drug-resistant cancer cell lines that mimic clinical resistance, utilizing in situ resistance assays, and employing comparative selection strategies with different cell lines or agents. nih.govresearchgate.net These models can help identify the genetic, epigenetic, and microenvironmental factors contributing to resistance. nih.gov Research into resistance mechanisms for other TKIs provides a framework for studying this compound resistance, including the role of alternative signaling pathways or the emergence of bypass mechanisms. nih.govmdpi.com Novel assays can also be developed to screen for compounds or combinations that are effective in this compound-resistant settings.
Note: While the instructions requested interactive data tables based on the text, the content generated for future research directions primarily discusses potential studies and areas of investigation rather than presenting specific quantitative data from completed research. Therefore, it is not feasible to generate meaningful data tables for this section.
常见问题
Basic: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) properties of Pirotinib that researchers should prioritize in preclinical studies?
Answer:
- PK Properties : Focus on absorption (e.g., solubility, bioavailability), distribution (tissue penetration), metabolism (CYP450 enzyme interactions), and excretion (renal/hepatic clearance). Use validated assays such as LC-MS/MS for plasma concentration analysis .
- PD Properties : Quantify target engagement (e.g., tyrosine kinase inhibition via Western blot or ELISA) and downstream effects (e.g., apoptosis markers). Dose-response curves and time-course experiments are critical to establish EC₅₀ and duration of action .
- Methodological Tip : Align experimental parameters with PICOT frameworks (Population: cell/animal model; Intervention: dosing regimen; Comparison: control/standard therapy; Outcome: PK/PD metrics; Time: sampling intervals) .
Basic: How should researchers design in vitro experiments to evaluate this compound’s selectivity across tyrosine kinase families?
Answer:
- Cell Line Selection : Use isoform-specific kinase assays (e.g., HER2 vs. EGFR) and include negative controls (wild-type vs. mutant kinases).
- Dose Optimization : Conduct IC₅₀ determinations using 8–10 concentration points, validated with replicates to minimize variability .
- Data Validation : Cross-reference results with public databases (e.g., PubChem BioAssay) and utilize orthogonal methods (e.g., thermal shift assays for binding affinity) .
- Reporting Standards : Follow journal guidelines for statistical precision (e.g., reporting means ± SD to one decimal beyond instrument precision) .
Advanced: What methodologies can resolve contradictions between in vitro efficacy and in vivo toxicity profiles of this compound?
Answer:
- Mechanistic Discordance Analysis :
- Bioavailability Check : Compare free drug concentrations in vitro vs. plasma/tissue levels in vivo. Adjust for protein binding .
- Metabolite Screening : Identify active/toxic metabolites via metabolomics (LC-HRMS) and test their effects in secondary assays .
- Model Integration : Use PK/PD modeling to reconcile discrepancies (e.g., physiologically based pharmacokinetic (PBPK) models) .
- Literature Synthesis : Apply systematic review frameworks (PICOT) to identify gaps in existing evidence, prioritizing studies with rigorous controls .
Advanced: How can researchers optimize combinatorial regimens involving this compound to mitigate resistance in heterogeneous tumor models?
Answer:
- Synergy Screening : Use high-throughput platforms (e.g., Bliss independence or Chou-Talalay models) to test drug combinations. Include longitudinal assays to assess delayed resistance .
- Tumor Microenvironment (TME) Considerations : Co-culture systems (e.g., cancer-associated fibroblasts + tumor cells) or 3D organoids to mimic TME-mediated resistance .
- Multi-Omics Integration : Pair RNA-seq (for pathway activation) with phosphoproteomics to identify resistance drivers. Validate findings using CRISPR/Cas9 knockdowns .
- Ethical Design : For in vivo studies, adhere to protocols for humane endpoints and sample size justification (refer to IRB/IACUC guidelines) .
Basic: What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in preclinical trials?
Answer:
- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., log(inhibitor) vs. response in GraphPad Prism) .
- Multiple Comparisons Adjustment : Use Tukey’s HSD or Benjamini-Hochberg correction for multi-group analyses.
- Power Analysis : Predefine sample sizes using pilot data to ensure ≥80% power (α = 0.05) .
Advanced: How can researchers integrate real-world evidence (RWE) with clinical trial data to refine this compound’s therapeutic window?
Answer:
- Data Harmonization : Align RWE (electronic health records, registries) with trial endpoints (e.g., progression-free survival) using standardized ontologies .
- Bias Mitigation : Apply propensity score matching to balance confounding variables (e.g., age, comorbidities) .
- Machine Learning : Train models on RWE to predict subpopulations with optimal benefit-risk ratios (e.g., SHAP values for interpretability) .
Basic: What are the best practices for validating this compound’s purity and stability in experimental formulations?
Answer:
- Analytical Chemistry : Use HPLC-UV/ELSD for purity checks (>95%) and accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines .
- Reference Standards : Source USP-certified compounds for calibration and include batch-specific certificates of analysis .
Advanced: What strategies enhance reproducibility when translating this compound studies from murine models to human trials?
Answer:
- Interspecies Scaling : Apply allometric principles to convert murine doses to human equivalents (e.g., body surface area normalization) .
- Biomarker Alignment : Validate surrogate endpoints (e.g., circulating tumor DNA) in both models using concordance analysis .
- Preclinical Registries : Publish negative/neutral results in open-access repositories (e.g., Zenodo) to reduce publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
